

Chamaejasmenin C: A Technical Guide to its Discovery, Natural Source, and Biological Activity

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Compound of Interest		
Compound Name:	Chamaejasmenin C	
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Abstract

Chamaejasmenin C is a naturally occurring biflavanone, a type of flavonoid, discovered in the roots of Stellera chamaejasme L. This plant, a member of the Thymelaeaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including skin diseases and tumors.[1] This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of **Chamaejasmenin C**. It details the experimental protocols for its isolation and characterization and summarizes its known biological activities, with a focus on its potential as an anticancer agent. The guide also explores the signaling pathways modulated by closely related biflavonoids, offering insights into the potential mechanisms of action of **Chamaejasmenin C**.

Discovery and Natural Source

Chamaejasmenin C was first isolated and identified as part of a trio of novel biflavanones (Chamaejasmenin A, B, and C) from the roots of Stellera chamaejasme L. by a team of Japanese scientists in 1984. These compounds are characterized by a C-3/C-3" linkage between two flavanone units. The natural source of Chamaejasmenin C, Stellera chamaejasme, is a perennial herb distributed throughout Northern and Southwestern China.[1]



The roots of this plant are a rich source of various bioactive compounds, including flavonoids, diterpenes, lignans, and coumarins.

Physicochemical Properties and Spectroscopic Data

While the original 1984 publication by Niwa et al. provides the foundational spectroscopic data for **Chamaejasmenin C**, subsequent studies isolating related compounds have provided more detailed and modern spectral analyses for the biflavanone class. One study reported the isolation of 18 mg of **Chamaejasmenin C** during the fractionation of an ethyl acetate extract. The data for a closely related enantiomer, ruixianglangdusu A, and other biflavanones isolated from the same plant provide a reference for the expected spectroscopic characteristics of **Chamaejasmenin C**.

Table 1: Physicochemical and Spectroscopic Data for **Chamaejasmenin C** and Related Biflavanones



Property	Chamaejasmenin C (Reported)	Neochamaejasmin C (Reference)	Ruixianglangdusu A (Enantiomer of Chamaejasmenin C)
Molecular Formula	C30H22O10	C32H26O10	C30H22O10
Appearance	Amorphous Powder	Yellow amorphous powder	Not specified
Melting Point (°C)	Not specified in recent literature	216–218	Not specified
Optical Rotation	Not specified in recent literature	[α]D +226 (c=0.65, MeOH)	Not specified
HR-ESI-MS (m/z)	Not specified in recent literature	569.1446 [M-H] ⁻	Not specified
1H NMR (Reference)	Data from original 1984 publication	See Table 1 in Li et al., 2011	See Xu et al., 2001
13C NMR (Reference)	Data from original 1984 publication	See Table 1 in Li et al., 2011	See Xu et al., 2001

Note: Detailed NMR data for **Chamaejasmenin C** from the original publication by Niwa et al. (1984) is not readily available in recent literature. The data for Neochamaejasmin C and the mention of Ruixianglangdusu A being an enantiomer provide the best available reference.

Experimental Protocols Isolation and Purification of Chamaejasmenin C

The following is a generalized protocol for the isolation of biflavanones, including **Chamaejasmenin C**, from the roots of Stellera chamaejasme, based on methods reported in the literature.

Diagram 1: Experimental Workflow for Isolation of Chamaejasmenin C





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Caption: Isolation and purification workflow for **Chamaejasmenin C**.

- Extraction: The air-dried and powdered roots of Stellera chamaejasme are extracted exhaustively with 95% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.
- Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the biflavonoids, is collected.
- Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to column
 chromatography on a silica gel column. Elution is performed with a gradient of petroleum
 ether-ethyl acetate, followed by a chloroform-methanol gradient, to separate the components
 based on polarity.
- Further Purification (RP-18 Chromatography): Fractions containing **Chamaejasmenin C** are further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient to yield the pure compound.

Structure Elucidation

The structure of **Chamaejasmenin C** was originally elucidated using spectroscopic methods. Modern structural confirmation of related biflavanones involves a combination of:



- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between atoms.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall structure and the linkage between the flavanone units.

Biological Activity and Potential Signaling Pathways

While specific studies on the signaling pathways modulated by purified **Chamaejasmenin C** are limited, extensive research on closely related biflavonoids from Stellera chamaejasme, such as Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, provides strong indications of its potential biological activities and mechanisms of action.

Anticancer Activity

Biflavonoids from Stellera chamaejasme have demonstrated significant anticancer activity against various cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Anticancer Activities of Biflavonoids from Stellera chamaejasme



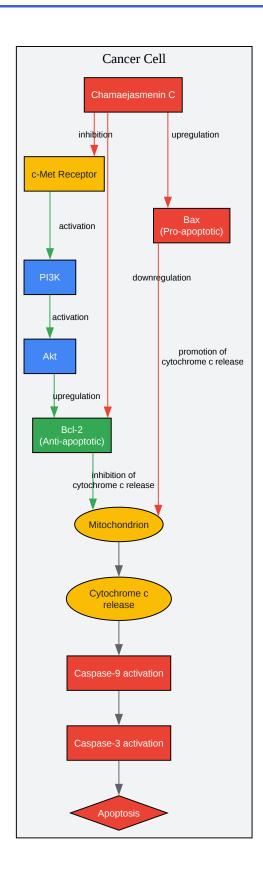
Compound	Cancer Cell Line(s)	Observed Effects	Reference
Chamaejasmenin B	Pancreatic cancer cells	Induction of apoptosis, cell cycle arrest	[2]
Neochamaejasmin C	Various human solid tumor cell lines	Anti-proliferative effects, induction of apoptosis and DNA damage	[3]
Chamaejasmenin E	Hepatocellular carcinoma cells	Inhibition of proliferation and migration, induction of apoptosis	[4]

Potential Signaling Pathways

Based on studies of related biflavonoids, **Chamaejasmenin C** is likely to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Diagram 2: Postulated Apoptosis Induction Pathway for Chamaejasmenin C





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Caption: A potential mechanism of apoptosis induction by **Chamaejasmenin C**.



- Inhibition of Receptor Tyrosine Kinases: Chamaejasmenin E has been shown to directly target and inhibit the c-Met receptor, a tyrosine kinase often overexpressed in cancer. It is plausible that **Chamaejasmenin C** shares a similar mechanism, leading to the downregulation of downstream pro-survival signaling pathways like the PI3K/Akt pathway.
- Modulation of the Bcl-2 Family Proteins: A common mechanism for apoptosis induction by biflavonoids is the alteration of the balance between pro-apoptotic (e.g., Bax) and antiapoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.
- Induction of Cell Cycle Arrest: Biflavonoids from Stellera chamaejasme have been observed to cause cell cycle arrest, often at the G1 or G2/M phase. This is typically mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), as well as the upregulation of cell cycle inhibitors like p21.

Conclusion and Future Directions

Chamaejasmenin C, a biflavanone from the traditional medicinal plant Stellera chamaejasme, represents a promising natural product for further investigation in the context of drug discovery, particularly in oncology. While the biological activities of its close structural relatives are well-documented, further research is needed to fully elucidate the specific molecular targets and signaling pathways of Chamaejasmenin C. Future studies should focus on confirming its direct molecular targets and evaluating its efficacy and safety in preclinical in vivo models. Such research will be crucial in determining the therapeutic potential of Chamaejasmenin C and its derivatives.

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